molecular formula C7H11BrN4O2 B13332578 {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol

{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol

Cat. No.: B13332578
M. Wt: 263.09 g/mol
InChI Key: VZIZRZYOUSSMBC-UHFFFAOYSA-N
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Description

{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol is a chemical compound with the molecular formula C7H11BrN4O2 and a molecular weight of 263.09 g/mol . This compound features a unique structure that includes an oxetane ring and a triazole moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate amine and a brominated precursor under controlled conditions.

    Attachment of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with an oxetane-containing reagent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
  • {3-[(3-amino-5-iodo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
  • {3-[(3-amino-5-fluoro-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol

Uniqueness

The uniqueness of {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol lies in its specific combination of the triazole and oxetane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11BrN4O2

Molecular Weight

263.09 g/mol

IUPAC Name

[3-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C7H11BrN4O2/c8-5-10-6(9)11-12(5)1-7(2-13)3-14-4-7/h13H,1-4H2,(H2,9,11)

InChI Key

VZIZRZYOUSSMBC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN2C(=NC(=N2)N)Br)CO

Origin of Product

United States

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